molecular formula C8H5ClN2O B1333353 4-chlorophthalazin-1(2H)-one CAS No. 2257-69-4

4-chlorophthalazin-1(2H)-one

Cat. No. B1333353
CAS RN: 2257-69-4
M. Wt: 180.59 g/mol
InChI Key: QCKGMJDOJRNSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophthalazin-1(2H)-one, also known as 4-CP, is a synthetic compound used in a variety of scientific research applications. It is a member of the phthalazinone family, which is a class of compounds that share a common molecular structure. 4-CP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Synthesis of Novel Derivatives

4-chlorophthalazin-1(2H)-one has been employed in the synthesis of various novel chemical derivatives. For instance, Abass (2000) explored its use in the synthesis of novel 4-pyrazolylquinolinone derivatives, highlighting its versatility in chemical reactions (Abass, 2000). Similarly, Pal et al. (2003) reported its use in the synthesis of 4-(hetero)aryl-substituted phthalazines (Pal et al., 2003).

Biological Screening and Medicinal Chemistry

El-Wahab et al. (2011) conducted biological screening of 4-benzyl-2H-phthalazine derivatives, demonstrating the potential of 4-chlorophthalazin-1(2H)-one in medicinal chemistry applications (El-Wahab et al., 2011).

Adsorption and Surface Science

Bentiss et al. (2007) investigated the adsorption of 4H-1,2,4-triazole derivatives on steel surfaces, indicating the role of 4-chlorophthalazin-1(2H)-one in corrosion inhibition and surface science (Bentiss et al., 2007).

Chemical Thermodynamics

Bhesaniya et al. (2014) studied the solubility and thermodynamics of a related compound, 4-chlorobenzylidene-3,4-dihydronaphthalen-1(2H)-one, offering insights into the chemical thermodynamics of derivatives of 4-chlorophthalazin-1(2H)-one (Bhesaniya et al., 2014).

Environmental Science

Evans and Dellinger (2005) explored the high-temperature oxidation of related compounds, contributing to the understanding of environmental impacts and degradation processes of 4-chlorophthalazin-1(2H)-one and its derivatives (Evans & Dellinger, 2005).

Luminescent and Electronic Properties

Research by Burton-Pye et al. (2005) focused on lanthanide complexes incorporating derivatives of 4-chlorophthalazin-1(2H)-one, revealing their potential in luminescent and electronic applications (Burton-Pye et al., 2005).

Corrosion Inhibition

Lagrenée et al. (2002) studied the inhibition efficiency of a triazole derivative of 4-chlorophthalazin-1(2H)-one on steel corrosion, underlining its importance in materials science and corrosion inhibition (Lagrenée et al., 2002).

Synthesis Methods

Several studies have explored innovative synthesis methods involving 4-chlorophthalazin-1(2H)-one. For example, Liu et al. (2012) described a one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, highlighting the chemical's role in streamlining synthesis processes (Liu et al., 2012).

Coordination Polymers

Badiane et al. (2018) investigated lanthanide-based coordination polymers with 4,5-dichlorophthalate, a relative of 4-chlorophthalazin-1(2H)-one, for their tunable luminescence properties, suggesting applications in advanced materials science (Badiane et al., 2018).

Green Chemistry

Sharma et al. (2012) presented a green chemistry approach for synthesizing 2,9,16,23-tetrachloro metal(II) phthalocyanines using a derivative of 4-chlorophthalazin-1(2H)-one, demonstrating its relevance in eco-friendly chemical processes (Sharma et al., 2012).

properties

IUPAC Name

4-chloro-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKGMJDOJRNSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379411
Record name 4-chlorophthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chlorophthalazin-1(2H)-one

CAS RN

2257-69-4
Record name 4-chlorophthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chlorophthalazin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
4-chlorophthalazin-1(2H)-one
Reactant of Route 3
Reactant of Route 3
4-chlorophthalazin-1(2H)-one
Reactant of Route 4
Reactant of Route 4
4-chlorophthalazin-1(2H)-one
Reactant of Route 5
4-chlorophthalazin-1(2H)-one
Reactant of Route 6
4-chlorophthalazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.